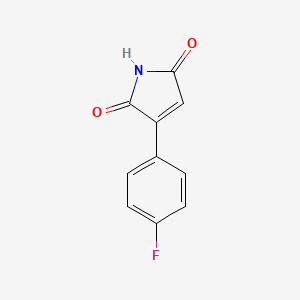
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, commonly known as FPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPD is a heterocyclic organic compound that belongs to the pyrrole family. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol.
Mecanismo De Acción
The mechanism of action of FPPD is not well understood. However, studies have suggested that FPPD may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the proinflammatory cytokine network.
Biochemical and Physiological Effects:
Studies have shown that FPPD possesses potent anti-inflammatory and analgesic properties. FPPD has been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). FPPD has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. In addition, FPPD has been shown to possess antinociceptive properties, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPD possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized through simple and efficient methods. FPPD also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, FPPD also possesses some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its pharmacological properties fully. In addition, FPPD may possess some toxicological effects, and its safety profile needs to be carefully evaluated.
Direcciones Futuras
Several future directions for the study of FPPD can be identified. First, further studies are needed to elucidate the mechanism of action of FPPD fully. Second, the potential applications of FPPD in the development of new drugs for the treatment of various inflammatory diseases need to be explored further. Third, the use of FPPD as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties needs to be investigated. Fourth, the safety profile of FPPD needs to be carefully evaluated to determine its potential toxicological effects. Finally, the use of FPPD as a hole-transporting material in organic electronics needs to be further explored.
Métodos De Síntesis
The synthesis of FPPD can be achieved through several methods, including the reaction of 4-fluoroaniline with maleic anhydride under reflux conditions. The reaction results in the formation of the intermediate 3-(4-fluorophenyl)-1H-pyrrole-2,5-dione, which can be further purified through recrystallization. Alternatively, FPPD can also be synthesized through the reaction of 4-fluoroaniline with maleimide under reflux conditions.
Aplicaciones Científicas De Investigación
FPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FPPD has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. In materials science, FPPD has been used as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties. In organic electronics, FPPD has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
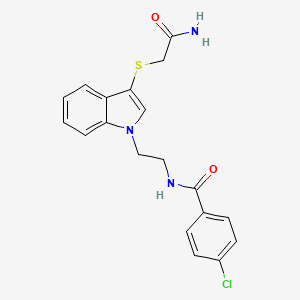

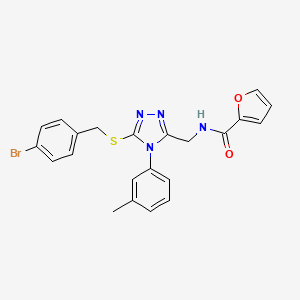
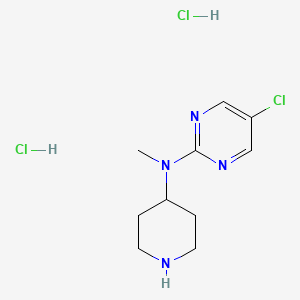
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
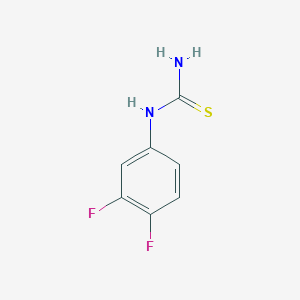
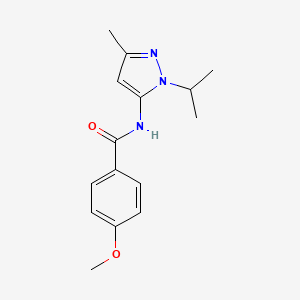
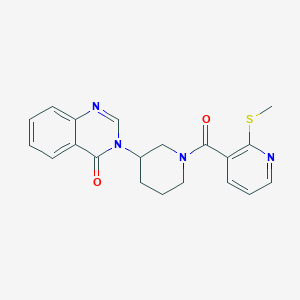
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

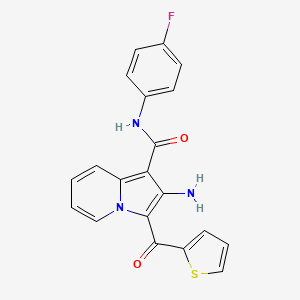
![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)